![molecular formula C26H23FN2O3S2 B2876619 N-(2-氟苄基)-3-[甲基(3-甲苯基)磺酰基]-4-苯基噻吩-2-甲酰胺 CAS No. 1114660-03-5](/img/structure/B2876619.png)

N-(2-氟苄基)-3-[甲基(3-甲苯基)磺酰基]-4-苯基噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

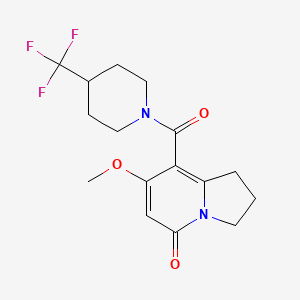

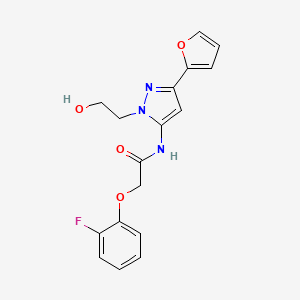

N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.

BenchChem offers high-quality N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

碳酸酐酶抑制

对芳香磺酰胺抑制剂的研究,例如 Supuran 等人(2013 年)研究的抑制剂,已显示出对碳酸酐酶同工酶具有显着的抑制活性,其应用可能扩展到碳酸酐酶活性调节有益的疾病 (Supuran, Maresca, Gregáň, & Remko, 2013)。

抗病原活性

Limban、Marutescu 和 Chifiriuc(2011 年)对硫脲衍生物(包括具有氟取代基的衍生物)的研究表明具有显着的抗病原活性,表明像 N-(2-氟苄基)-3-[甲基(3-甲苯基)磺酰基]-4-苯基噻吩-2-甲酰胺 这样的化合物可以探索其抗微生物特性 (Limban, Marutescu, & Chifiriuc, 2011)。

抗疟疾潜力

Banerjee 等人(2011 年)报道了作为针对恶性疟原虫的有效抑制剂的苯并噻吩衍生物,突出了结构相关化合物作为抗疟疾剂的潜力 (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011)。

药学中的氟

Lang 等人(1999 年)在开发 5-HT1A 拮抗剂时探索了氟整合到药物化合物中,强调了氟代化合物在增强药代动力学特性和生物活性方面的重要性。这为 N-(2-氟苄基)-3-[甲基(3-甲苯基)磺酰基]-4-苯基噻吩-2-甲酰胺 在开发新治疗剂中的应用提供了潜在途径 (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999)。

作用机制

Target of Action

The compound, also known as F3398-4589 or N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide , is an antibody-drug conjugate . Its primary target is the tight junction protein CLDN18.2 . This protein is involved in the regulation of epithelial cell permeability, barrier function, and polarity . In healthy tissue, CLDN18.2 is selectively expressed in tight junctions of gastric epithelial tissue . Upon malignant transformation, cldn182 is exposed on the cancer cell surface and expressed in many solid tumors, including gastric and pancreatic tumors .

Mode of Action

F3398-4589 binds to endogenous CLDN18.2-expressing cancer cells in a dose-dependent manner . After binding, the compound is internalized by the cells . The compound is composed of a recombinant humanized anti-CLDN18.2 IgG1 monoclonal antibody (mAb) coupled with cytotoxic payload monomethyl auristatin E (MMAE) . The drug payload is released from the antibody after antigen binding before internalization . The released drug payload then induces a cytotoxic effect .

Biochemical Pathways

The action of the compound is associated with tumor pathogenesis, proliferation, and metastasis, making it a promising target for cancer therapies .

Pharmacokinetics

The compound’s high drug-to-antibody ratio increases antitumoral efficacy despite a low cldn182 antigen density on tumor cells .

Result of Action

The result of F3398-4589’s action is the inhibition of cell proliferation and the induction of cell death in CLDN18.2-positive cells . This leads to a reduction in tumor size and potentially the inhibition of metastasis .

Action Environment

The action, efficacy, and stability of F3398-4589 can be influenced by various environmental factors. These factors could include the density of the CLDN18.2 antigen on tumor cells, the presence of other biochemical factors in the tumor microenvironment, and the patient’s overall health status . .

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O3S2/c1-18-9-8-13-21(15-18)29(2)34(31,32)25-22(19-10-4-3-5-11-19)17-33-24(25)26(30)28-16-20-12-6-7-14-23(20)27/h3-15,17H,16H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLKBJFZXDQSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

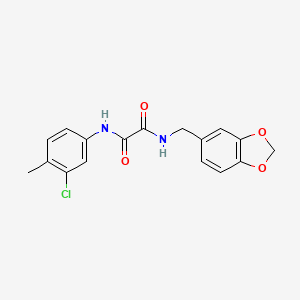

![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)

![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)

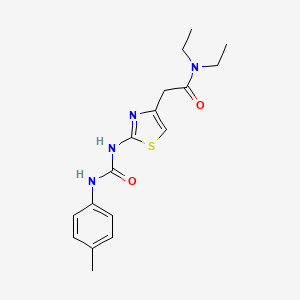

![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)

![2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876550.png)

![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)

![1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone](/img/structure/B2876553.png)

![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)

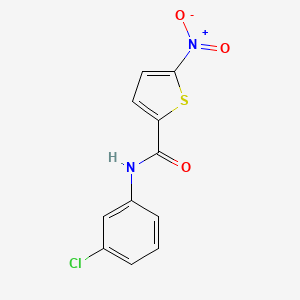

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)